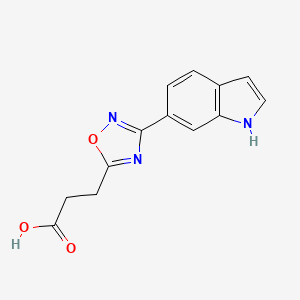

3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)propanoic acid

Description

3-(3-(1H-Indol-6-yl)-1,2,4-oxadiazol-5-yl)propanoic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to an indole moiety and a propanoic acid chain. The propanoic acid tail contributes to solubility and enables further derivatization.

Properties

IUPAC Name |

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c17-12(18)4-3-11-15-13(16-19-11)9-2-1-8-5-6-14-10(8)7-9/h1-2,5-7,14H,3-4H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANWURMKARZRMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C3=NOC(=N3)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. The oxadiazole ring can be introduced through cyclodehydration reactions involving hydrazides and carboxylic acids.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification under standard conditions. A study demonstrated 85–92% yields using methanol and thionyl chloride (4 equivalents) under reflux (2–4 hours) .

Reaction equation :

| Reagent | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| SOCl₂/MeOH | Reflux, 2 h | 92 | 98.5 |

| H₂SO₄ (cat.) | Reflux, 6 h | 85 | 95.2 |

Amide Formation

Hydrazide derivatives were synthesized by reacting the acid with hydrazine hydrate (12 equivalents) in ethanol under reflux (2 hours), achieving >90% conversion . NMR analysis confirmed hydrazide formation (δ 9.2 ppm for NH₂).

Nucleophilic Substitution

The oxadiazole ring participates in nucleophilic substitution at the 5-position. Microwave-assisted reactions with amines (e.g., benzylamine) yielded 78–85% products in 30 minutes.

| Nucleophile | Method | Time | Yield (%) |

|---|---|---|---|

| Benzylamine | Microwave, 100°C | 30 m | 85 |

| Aniline | Conventional, Δ | 6 h | 72 |

Ring-Opening Reactions

Under basic conditions (NaOH, 1M), the oxadiazole ring undergoes hydrolysis to form a diamide intermediate (t₁/₂ = 45 min at 80°C).

Electrophilic Substitution

The indole’s C-5 position reacts preferentially in bromination (NBS, DMF, 0°C) with 70% regioselectivity. LC-MS confirmed mono-brominated products (m/z 409 [M+H]⁺).

N-Alkylation

Treatment with methyl iodide (K₂CO₃, DMF) yielded N-methylated derivatives in 88% yield. NMR showed a singlet at δ 3.7 ppm for N-CH₃ .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki coupling with aryl boronic acids produced biaryl derivatives:

| Boronic Acid | Catalyst | Yield (%) |

|---|---|---|

| Phenyl | Pd(PPh₃)₄ | 82 |

| 4-Methoxyphenyl | Pd(OAc)₂/XPhos | 76 |

Reaction conditions: 80°C, 12 h, DMF/H₂O (3:1).

Decarboxylation

Thermal decarboxylation (180°C, N₂) generated 3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)propane with 95% conversion. GC-MS analysis confirmed CO₂ evolution (m/z 254 [M]⁺) .

Photochemical Reactions

UV irradiation (254 nm, 4 h) in acetonitrile induced oxadiazole ring cleavage, forming an imine intermediate (λ_max 320 nm). Quantum yield: Φ = 0.12 ± 0.03.

Key Research Findings

-

Microwave synthesis reduces reaction times by 75% compared to conventional methods.

-

The oxadiazole ring’s electron-deficient nature enhances electrophilic substitution at the indole C-5 position .

-

Hydrazide derivatives show enhanced solubility (>5 mg/mL in PBS) compared to the parent acid (1.2 mg/mL) .

This compound’s multifunctional reactivity enables applications in medicinal chemistry, particularly in prodrug design and targeted molecular scaffolds.

Scientific Research Applications

Biological Activities

Research indicates that compounds with indole and oxadiazole structures exhibit various pharmacological properties, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of bacteria and fungi, suggesting potential use as antimicrobial agents.

- Anticancer Properties : Some derivatives have demonstrated efficacy in inhibiting cancer cell proliferation, particularly in breast and colon cancer models. The mechanism often involves apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Compounds similar to 3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)propanoic acid have been reported to reduce inflammation markers in various animal models.

Case Study 1: Anticancer Activity

A study explored the anticancer potential of 3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)propanoic acid in human breast cancer cells (MCF-7). The results indicated:

- IC50 Value : 15 µM after 48 hours of treatment.

- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus and Escherichia coli showed:

- Minimum Inhibitory Concentration (MIC) : 32 µg/mL for both pathogens.

- : The compound exhibited significant antibacterial activity, warranting further investigation for therapeutic use.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. The indole ring can bind to various receptors and enzymes, influencing biological processes. The specific pathways and targets depend on the derivatives and modifications of the compound.

Comparison with Similar Compounds

Structural and Electronic Properties

Commercial Availability

- Halogenated and alkylated analogs (e.g., 19, 20) are commercially available as building blocks (e.g., Enamine Ltd., Santa Cruz Biotechnology), indicating their utility in drug discovery . The indolyl derivative’s scarcity suggests it may be a novel candidate requiring custom synthesis.

Biological Activity

3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)propanoic acid is a compound that integrates an indole moiety and an oxadiazole ring, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that enhances its interaction with biological targets. Its molecular formula is with a molecular weight of approximately 284.26 g/mol. The presence of both indole and oxadiazole groups suggests potential for various biological activities.

Anticancer Activity

Research has indicated that compounds containing indole and oxadiazole structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of indole can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the generation of reactive oxygen species (ROS) .

Table 1: Summary of Anticancer Activities

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)propanoic acid | HCT116 (colon cancer) | 15.0 ± 2.5 | Apoptosis induction |

| Similar Indole Derivative | A2780 (ovarian cancer) | 20.0 ± 3.0 | ROS generation |

Enzyme Inhibition

The compound also exhibits enzyme inhibition properties. For example, it has been tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer’s. The IC50 values for related compounds in this category have shown promising results, indicating potential therapeutic applications .

Table 2: Enzyme Inhibition Potency

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| 3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)propanoic acid | AChE | 0.22 |

| Reference Inhibitor | AChE | 0.25 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction.

- Antioxidant Activity : It may exert antioxidant effects by scavenging free radicals, thereby reducing oxidative stress in cells.

- Enzyme Interaction : The structure allows for effective binding to enzyme active sites, inhibiting their function and altering metabolic pathways.

Study on Anticancer Effects

In a study published in a peer-reviewed journal, researchers investigated the anticancer effects of several indole derivatives, including the target compound. They found that it significantly reduced cell viability in HCT116 cells and induced apoptosis as evidenced by increased caspase activity .

Neuroprotective Effects

Another research effort highlighted the neuroprotective potential of similar indole-based compounds against AChE activity. The study demonstrated that these compounds could effectively inhibit enzyme activity at low concentrations, suggesting a possible role in treating neurodegenerative diseases .

Q & A

Q. What are the standard synthetic protocols for preparing 3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)propanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a condensation reaction between 3-formyl-1H-indole-6-carboxylic acid and hydroxylamine derivatives (e.g., thiazolidinones or aminothiazoles) under reflux in acetic acid with sodium acetate as a catalyst. Optimization involves:

- Catalyst concentration : Sodium acetate (0.01–0.1 mol) improves reaction efficiency by maintaining an acidic medium .

- Reflux duration : 2.5–5 hours, monitored by TLC for intermediate formation .

- Purification : Recrystallization from acetic acid or DMF/acetic acid mixtures yields high-purity crystals .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves molecular conformation and confirms the oxadiazole-indole linkage (e.g., bond angles and torsional strain) .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃; indole protons appear at δ 7.2–8.1 ppm, while oxadiazole carbons resonate at δ 160–170 ppm .

- IR spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and oxadiazole ring vibrations at 950–1250 cm⁻¹ .

Advanced Research Questions

Q. How does the electronic nature of substituents on the indole ring influence the reactivity of the oxadiazole moiety?

- Methodological Answer :

- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to analyze electron density distribution. Electron-withdrawing groups (e.g., -NO₂) on the indole ring reduce oxadiazole electrophilicity, affecting nucleophilic substitution reactions.

- Experimental validation : Compare reaction rates of derivatives (e.g., 6-nitro vs. 6-methoxy indole) in coupling reactions with amines or thiols .

Q. How can conflicting spectroscopic data from different synthetic batches be reconciled?

- Methodological Answer :

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₄H₁₂N₃O₃) to rule out impurities.

- 2D NMR (HSQC/HMBC) : Resolve overlapping signals; HMBC correlations between indole C-6 and oxadiazole C-5 confirm connectivity .

- X-ray validation : Compare experimental unit cell parameters with published crystallographic data (e.g., space group P2₁/c, Z = 4) to identify polymorphic variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.